molecular formula C16H12N6 B256626 2-Amino-4-(cyanomethyl)-6-(4-methylanilino)pyridine-3,5-dicarbonitrile

2-Amino-4-(cyanomethyl)-6-(4-methylanilino)pyridine-3,5-dicarbonitrile

Cat. No.: B256626
M. Wt: 288.31 g/mol
InChI Key: QRHIXGRKPXHXFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-(cyanomethyl)-6-(4-methylanilino)pyridine-3,5-dicarbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a pyridine ring substituted with amino, cyanomethyl, and methylphenylamino groups, making it a versatile molecule for synthetic and application purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(cyanomethyl)-6-(4-methylanilino)pyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors such as nitriles and amines under acidic or basic conditions.

    Substitution Reactions: The introduction of the amino and cyanomethyl groups can be achieved through nucleophilic substitution reactions. For example, the amino group can be introduced using ammonia or an amine, while the cyanomethyl group can be added using cyanomethyl reagents.

    Aromatic Substitution: The 4-methylphenylamino group can be introduced through an aromatic substitution reaction, often using a palladium-catalyzed cross-coupling reaction such as the Buchwald-Hartwig amination.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(cyanomethyl)-6-(4-methylanilino)pyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.

    Reduction: The nitrile groups can be reduced to amines or other functional groups.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups may yield nitro derivatives, while reduction of the nitrile groups may produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in organic synthesis.

Biology and Medicine

In medicinal chemistry, derivatives of this compound may exhibit biological activity, such as antimicrobial or anticancer properties. Research into its pharmacological potential could lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or dyes, due to its unique structural features.

Mechanism of Action

The mechanism by which 2-Amino-4-(cyanomethyl)-6-(4-methylanilino)pyridine-3,5-dicarbonitrile exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(cyanomethyl)-6-[(4-chlorophenyl)amino]pyridine-3,5-dicarbonitrile
  • 2-Amino-4-(cyanomethyl)-6-[(4-methoxyphenyl)amino]pyridine-3,5-dicarbonitrile

Uniqueness

Compared to similar compounds, 2-Amino-4-(cyanomethyl)-6-(4-methylanilino)pyridine-3,5-dicarbonitrile may offer unique properties such as enhanced stability, specific reactivity, or improved biological activity due to the presence of the 4-methylphenyl group. This makes it a compound of interest for further research and development.

Properties

Molecular Formula

C16H12N6

Molecular Weight

288.31 g/mol

IUPAC Name

2-amino-4-(cyanomethyl)-6-(4-methylanilino)pyridine-3,5-dicarbonitrile

InChI

InChI=1S/C16H12N6/c1-10-2-4-11(5-3-10)21-16-14(9-19)12(6-7-17)13(8-18)15(20)22-16/h2-5H,6H2,1H3,(H3,20,21,22)

InChI Key

QRHIXGRKPXHXFJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC2=C(C(=C(C(=N2)N)C#N)CC#N)C#N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C(=C(C(=N2)N)C#N)CC#N)C#N

solubility

1.6 [ug/mL]

Origin of Product

United States

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